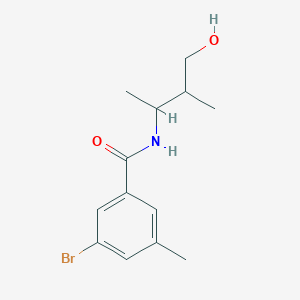
N-but-3-yn-2-yl-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-but-3-yn-2-yl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFB-TsNHNH2 and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of TFB-TsNHNH2 is not yet fully understood. However, it has been proposed that it works by binding to the active site of the enzyme and inhibiting its activity. This leads to the inhibition of various biological processes and ultimately results in the desired effect.
Biochemical and Physiological Effects:
TFB-TsNHNH2 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve memory and cognitive function. It has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TsNHNH2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly selective and potent, making it an effective inhibitor of enzymes. However, one of the limitations of TFB-TsNHNH2 is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TFB-TsNHNH2. One of the most promising areas of research is in the treatment of cancer. TFB-TsNHNH2 has been shown to be an effective inhibitor of carbonic anhydrase, which is overexpressed in many types of cancer. Further research is needed to determine the potential of TFB-TsNHNH2 as a cancer treatment. Other areas of research include the treatment of neurological disorders, the development of new enzyme inhibitors, and the study of the mechanism of action of TFB-TsNHNH2.
Conclusion:
In conclusion, TFB-TsNHNH2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further research is needed to determine the full potential of TFB-TsNHNH2 in these areas and to develop new enzyme inhibitors.
Métodos De Síntesis
The synthesis of TFB-TsNHNH2 has been carried out using various methods. One of the most common methods involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with N-but-3-yn-2-ylamine in the presence of a base such as triethylamine. This method results in the formation of TFB-TsNHNH2 as a white solid with a melting point of 152-154°C.
Aplicaciones Científicas De Investigación
TFB-TsNHNH2 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of various enzymes such as carbonic anhydrase and histone deacetylase. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-but-3-yn-2-yl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c1-3-8(2)15-18(16,17)10-7-5-4-6-9(10)11(12,13)14/h1,4-8,15H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRWOJRBAKOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-but-3-yn-2-yl-2-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)


![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)
![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)